The compound is classified as a spirocyclic amide due to its spiro structure and the presence of a carbonyl group (amide functionality). It is synthesized from simpler organic precursors through various chemical reactions, primarily involving cyclization processes. The compound is also referred to in the literature as 5-propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one, indicating the presence of a propyl group and an oxo functional group within its structure .
The synthesis of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one typically involves several key steps that may vary depending on the specific synthetic route chosen. Common methods include:
The molecular structure of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one can be described as follows:
Property | Value |
---|---|
IUPAC Name | 5-propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one |
InChI | InChI=1S/C11H20N2O2/c1-2-3... |
InChI Key | RNROIHHJDXUXHP-UHFFFAOYSA-N |
Canonical SMILES | CCCC1CNC(=O)OC12CCNCC2 |
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one undergoes several types of chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Aqueous medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium azide | Polar aprotic solvents |
The mechanism of action for 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one primarily involves its interaction with specific biological targets:
As an antagonist of the androgen receptor, this compound inhibits receptor activity, which may lead to reduced proliferation in androgen-dependent cells. This mechanism suggests potential therapeutic applications in conditions associated with abnormal cellular proliferation .
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one has several scientific applications:
The synthesis of 1-oxa-3,9-diazaspiro[5.5]undecan-2-one relies on strategic cyclization methods to form its spirocyclic core. Key approaches include:
Table 1: Scaffold Construction Methods
Method | Precursor | Conditions | Yield Range |
---|---|---|---|
Intramolecular Acylation | Bromoacetyl-piperidine | KOtBu, DMF, 60°C | 70–85% |
Dieckmann Condensation | Carbamate-protected diamine | Toluene, reflux | 65–80% |
Solid-Phase Synthesis | Resin-bound amine + α-bromo ketone | DIEA, DCM, RT | 60–75% |
Ring-closing metathesis (RCM) offers a versatile route to access unsaturated diazaspiro intermediates, which are hydrogenated to the target scaffold:
Chiral 1-oxa-3,9-diazaspiro[5.5]undecan-2-ones are synthesized via enantioselective methods:
Late-stage modifications enable rapid exploration of structure-activity relationships (SAR):
Table 2: Key Functionalization Reactions
Reaction Type | Reagents/Conditions | Product Example | Bioactivity Relevance |
---|---|---|---|
N9-Alkylation | Ar-X, K₂CO₃, DMF, 80°C | 9-(3-Chlorophenyl)-derivative | Neuropeptide Y antagonism |
N9-Acylation | Aroyl chloride, Et₃N, THF | 9-(Isoquinoline-5-carbonyl) | ACC inhibition (IC₅₀ = 7 nM) |
Ring Fusion | NH₂NH₂, RCHO, acetic acid | Pyrazole-fused tricycle | Anti-obesity activity |
C5-Bromination | NBS, AIBN, CCl₄, reflux | 5-Bromo-1-oxa-3,9-diazaspiro | Cross-coupling precursor |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: